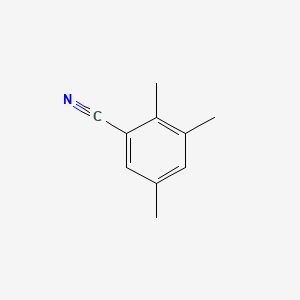

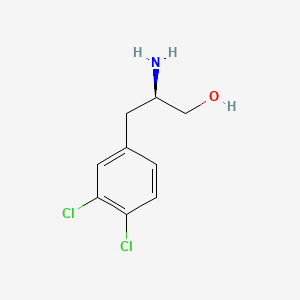

![molecular formula C8H7ClOS B571634 2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one CAS No. 19945-37-0](/img/structure/B571634.png)

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one

Vue d'ensemble

Description

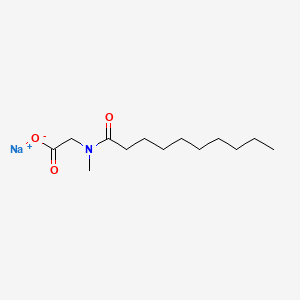

The compound “2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one” likely belongs to the class of organic compounds known as benzo[b]thiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . The “2-Chloro” indicates the presence of a chlorine atom on the second carbon of the thiophene ring, and the “5,6-dihydro” suggests that the compound has two additional hydrogen atoms on the 5th and 6th carbons of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and thiophene rings, with the chlorine atom attached to the second carbon of the thiophene ring . The “5,6-dihydro” indicates that the compound has two additional hydrogen atoms on the 5th and 6th carbons of the benzene ring .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the chlorine atom, which is an electron-withdrawing group and could activate the thiophene ring towards electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase the compound’s polarity and influence its solubility in different solvents .Applications De Recherche Scientifique

Insecticide Development

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one serves as an intermediate in the synthesis of alpha,beta-unsaturated imines, which are compounds known for their insecticidal properties. This application is crucial in the development of new insecticides that can be used in agriculture to protect crops from pest damage .

Organic Synthesis

This compound is also valuable in organic synthesis, where it can be used as a building block for creating various organic molecules. Its reactivity makes it suitable for constructing complex chemical structures that are essential in synthetic chemistry .

Pharmaceutical Research

In the pharmaceutical industry, intermediates like this compound are often used to develop new drugs. Its chemical structure could be modified to produce compounds with potential therapeutic effects .

Agrochemical Production

Similar to its role in insecticide development, this compound may also be used to create chemicals that serve as fertilizers or soil conditioners, contributing to enhanced agricultural productivity .

Dyestuff Manufacturing

The chemical properties of this compound suggest its use in the production of dyes and pigments. These substances are widely used in textile and paint industries for coloring purposes .

Biological Research Material

As a biochemical reagent, this compound can be utilized in life science research related to biological materials or organic compounds. It may help in studying biological processes or developing biotechnological applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of benzo[b]thiophene derivatives is an active area of research, with potential applications in medicinal chemistry and materials science . The specific compound “2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one” could be of interest in these fields, depending on its physical and chemical properties.

Propriétés

IUPAC Name |

2-chloro-5,6-dihydro-4H-1-benzothiophen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGSMAJXWGOORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737669 | |

| Record name | 2-Chloro-5,6-dihydro-1-benzothiophen-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19945-37-0 | |

| Record name | 2-Chloro-5,6-dihydro-1-benzothiophen-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

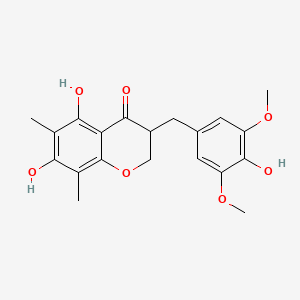

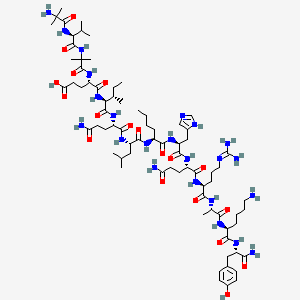

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)

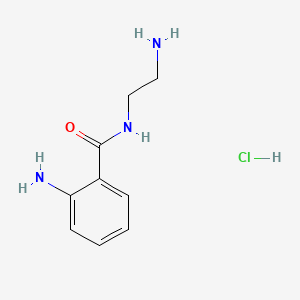

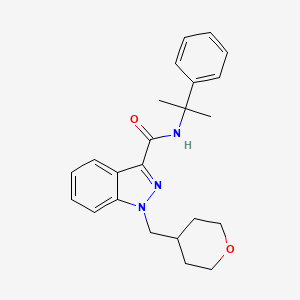

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)